molecular formula C16H22O11 B133365 alpha-d-Mannose pentaacetate CAS No. 4163-65-9

alpha-d-Mannose pentaacetate

Cat. No.: B133365
CAS No.: 4163-65-9
M. Wt: 390.34 g/mol
InChI Key: LPTITAGPBXDDGR-OWYFMNJBSA-N
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Description

α-D-Mannose pentaacetate is a fully acetylated derivative of mannose, where all five hydroxyl groups are esterified with acetic acid. It is widely used as a protected intermediate in carbohydrate chemistry, particularly in glycosylation reactions for synthesizing glycoconjugates and pharmaceuticals. Its acetyl groups enhance stability and solubility in organic solvents, making it a versatile building block in synthetic chemistry .

Properties

IUPAC Name

[(2R,3R,4S,5S,6R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13-,14+,15+,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPTITAGPBXDDGR-OWYFMNJBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301313184
Record name α-D-Mannose pentaacetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4163-65-9
Record name α-D-Mannose pentaacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4163-65-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-D-Mannose pentaacetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-D-Mannopyranose, 1,2,3,4,6-pentaacetate
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Mechanism of Action

Biochemical Pathways

This compound is involved in several biochemical pathways. According to KEGG COMPOUND, it is involved in fructose and mannose metabolism, galactose metabolism, amino sugar and nucleotide sugar metabolism, and biosynthesis of nucleotide sugars. These pathways play crucial roles in various biological processes, including energy production, cellular communication, and the synthesis of important biomolecules.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific biochemical pathways it influences. For instance, its role in glycosylation can impact cell adhesion, which is crucial for many biological processes, including immune response and inflammation.

Biological Activity

α-D-Mannose pentaacetate is a derivative of mannose, a sugar that plays a critical role in various biological processes, particularly in cell adhesion and immune response. This compound has garnered attention for its potential biological activities, including its ability to interact with specific proteins and influence cellular functions.

Chemical Structure

The chemical formula for α-D-mannose pentaacetate is C16_{16}H22_{22}O11_{11}, and it consists of five acetyl groups attached to the hydroxyl groups of mannose. This modification enhances its solubility and reactivity, making it a useful reagent in biochemical research.

1. Interaction with FimH

α-D-Mannose pentaacetate has been studied for its role as an antagonist to the FimH protein, which is involved in the adhesion of uropathogenic E. coli (UPEC) to host cells. The binding affinity of various mannosides, including α-D-mannose derivatives, to FimH has been characterized using quantitative binding assays. Notably, α-D-mannosides exhibit high affinity for FimH due to specific interactions between the mannose ring and the binding pocket of the lectin .

Table 1: Binding Affinities of Mannosides to FimH

CompoundBinding Affinity (nM)
α-D-Mannose150
α-D-Butylmannoside370
α-D-Mannose PentaacetateTBD

Note: TBD indicates values that require further investigation.

2. Glycosylation Reactions

In synthetic organic chemistry, α-D-mannose pentaacetate serves as a glycosylation donor in the synthesis of glycosides and glycoconjugates. Its acetylated form facilitates the transfer of mannose moieties to various acceptors, enhancing the development of carbohydrate-based therapeutics .

3. Immunological Applications

Recent studies have indicated that mannosylated compounds can enhance immune responses by targeting specific receptors on immune cells. For instance, mannosylated lipopetides have been shown to improve antigen delivery to dendritic cells, leading to enhanced activation of T-cells . This suggests that α-D-mannose pentaacetate could be utilized in vaccine development or as an adjuvant.

Case Study 1: Inhibition of Selectin-Mediated Cell Adhesion

A study explored the use of α-D-mannose pentaacetate in developing synthetic inhibitors of selectin-mediated cell adhesion. The results demonstrated that compounds derived from α-D-mannose pentaacetate effectively reduced leukocyte adhesion under flow conditions, highlighting its potential in treating inflammatory diseases .

Scientific Research Applications

Glycosylation Agent

One of the primary applications of alpha-D-mannose pentaacetate is as a glycosylation agent in organic synthesis. It serves as a precursor for the synthesis of various mannosides, which are crucial in the development of glycosylated pharmaceuticals.

  • Synthesis of Mannosides : The compound is utilized in reactions to produce α-mannosylated products, which are important for creating glycosides with specific stereochemical configurations. For instance, it can be reacted with alcohols or phenols in the presence of Lewis acids to yield high-purity α-mannosides, which have applications as pharmaceutical agents due to their efficacy against selectin-mediated cell adhesion .

Medicinal Chemistry

This compound plays a critical role in the design and synthesis of drugs targeting bacterial infections and inflammatory diseases.

  • Selectin Antagonists : The compound has been used to synthesize novel inhibitors that target selectins, which are involved in leukocyte recruitment during inflammatory responses. These inhibitors demonstrate potential in treating conditions like acute and chronic urinary tract infections (UTIs) by preventing bacterial adhesion .
  • Antivirulence Agents : Research has demonstrated that mannosides derived from this compound can serve as antivirulence agents against uropathogenic Escherichia coli (UPEC). These compounds inhibit the binding of bacteria to host cells, thereby reducing infection severity without exerting direct antibacterial effects .

Vaccine Development

Mannosylation techniques utilizing this compound have been explored for enhancing vaccine efficacy.

  • Targeting Immune Responses : Mannosylated lipoproteins have been developed as model vaccines that effectively target immune cells. The incorporation of mannoside structures enhances the delivery and presentation of antigens to dendritic cells, potentially improving vaccine responses against various pathogens .

Case Study 1: Synthesis of FimH Antagonists

In a study focused on developing small-molecule antagonists for FimH, a lectin critical for UPEC adhesion, this compound was used to create a series of α-D-mannoside derivatives. These compounds exhibited high binding affinities to FimH, demonstrating their potential as therapeutic agents against UTIs .

Case Study 2: Prodrug Development

Research into prodrugs derived from mannosides aimed at improving oral bioavailability highlighted the utility of this compound. Prodrugs such as tetraacetate have shown promise in enhancing the pharmacokinetic profiles of mannosides, making them more viable for clinical applications .

Comparative Data on Applications

Application AreaDescriptionKey Findings
GlycosylationUsed as a precursor for synthesizing α-mannosidesHigh yield and stereospecificity achieved
Medicinal ChemistryDevelopment of selectin antagonistsEffective against inflammatory diseases
Vaccine DevelopmentEnhances antigen delivery via mannosylationImproved immune responses observed
Prodrug DevelopmentIncreases bioavailability and half-lifePromising results in pharmacokinetic studies

Chemical Reactions Analysis

Glycosylation Reactions

Alpha-D-mannose pentaacetate serves as a precursor for α-mannosides via Lewis acid-mediated glycosylation. Key methods include:

(a) Fluoride Displacement with HF-Pyridine

Reaction with HF-pyridine yields tetra-O-acetyl-α-D-mannopyranosyl fluoride , a glycosyl donor for alcohols or phenols. This method achieves high α-selectivity (>90%) due to bulky acetyl groups stabilizing the oxocarbenium intermediate .
Example :

  • Substrate : Mannose pentaacetate (100 g)

  • Conditions : HF-pyridine (100 g), dichloromethane, 40°C, overnight

  • Product : Tetra-O-acetyl-α-D-mannopyranosyl fluoride (89% yield) .

(b) BF₃·OEt₂-Catalyzed Glycosylation

Phenolic glycosides form via BF₃·OEt₂ activation, retaining α-configuration. Aryl mannosides (e.g., α-D-phenylmannoside) are synthesized for bacterial adhesion studies .
Example :

  • Substrate : Phenol derivatives + mannose pentaacetate

  • Conditions : BF₃·OEt₂, CH₂Cl₂, 0°C to RT

  • Product Yield : 37–90% (dependent on phenol substituents) .

Mercaptolysis

Mannose pentaacetate reacts with ethyl mercaptan (ZnCl₂ catalyst) to form ethyl 1,2-trans-α-D-thiomannopyranoside tetraacetate as the major product (60–70% yield) .
Key Observations :

  • Reactivity: α-anomer reacts 7× faster than β-anomer due to steric effects.

  • Stereochemistry: Exclusively 1,2-trans products form via neighboring-group participation .

(a) Chemoenzymatic Approach

Using acetylxylan esterase (AXE), regioselective deacetylation enables disaccharide formation :

CompoundLinkageReaction ConditionsYield (%)
10 1→60°C, 2.5 h87
11 1→6−70°C to RT, 4 h79
12 1→20°C, 3.5 h92
16 1→20°C, 2.5 h74

Data sourced from enzymatic deprotection studies .

(b) Hydrogenolysis-Hydrolysis

Pd(OH)₂/HCl in methanol cleaves benzyl or naphthylmethyl groups, yielding peracetylated oximes without epimerization :
Example :

  • Substrate : Naphthylmethyl-protected mannose pentaacetate

  • Conditions : Pd(OH)₂, HCl, H₂, MeOH

  • Product : 2,3,4,5,6-O-pentaacetyl-D-mannose oxime (90%) .

Reactivity in Acetyl Exchange

Comparative studies with D-glucose pentaacetate reveal:

  • Acetyl Exchange Rate : α-mannose pentaacetate exchanges 8× slower than β-glucose pentaacetate due to steric hindrance at C2 .

  • Solvolysis : Reacts with ZnCl₂ in ethyl mercaptan at intermediate rates .

Stability and Handling

  • Storage : Stable under anhydrous conditions at −20°C .

  • Solubility : >50 mg/mL in chloroform or dichloromethane .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Comparison Based on Anomeric Configuration

α-D-Glucose Pentaacetate vs. β-D-Glucose Pentaacetate
  • Physical Properties: α-D-Glucose pentaacetate has a melting point of 107–110°C and specific optical rotation [α]D²⁰ = +100° to +104° (c=1, CHCl₃) . β-D-Glucose pentaacetate shares similar solubility (organic solvents, insoluble in water) but differs in crystallization kinetics. α-anomers exhibit faster nucleation rates and distinct crystal morphologies compared to β-anomers .
  • Biological Activity :

    • α-D-Glucose pentaacetate stimulates insulin secretion in pancreatic β-cells via dual mechanisms: metabolic breakdown and receptor-mediated effects. β-D-Glucose pentaacetate also induces insulin release but with reduced efficacy (~70% of α-form activity). β-L-Glucose pentaacetate shows minimal activity, highlighting stereospecificity .
  • Applications :

    • α-D-Glucose pentaacetate is used in drug synthesis (e.g., antiviral agents) and materials science. β-D-Glucose pentaacetate serves as a chiral precursor in pharmaceuticals and catalysts .
α-D-Mannose Pentaacetate vs. α/β-D-Glucose Pentaacetates
  • Synthetic Utility: α-D-Mannose pentaacetate is critical in synthesizing bis-glycosides (e.g., in drug candidates like bimosiamose) via BF₃/Et₂O-mediated condensations. In contrast, glucose pentaacetates are more commonly used in antiviral and anticancer drug synthesis . Glucose pentaacetates are more extensively studied for insulinotropic effects, whereas mannose derivatives are prioritized for glycan assembly .

Comparison Based on Sugar Type

α-D-Mannose Pentaacetate vs. α-D-Galactose Pentaacetate
  • Biological Activity :

    • α-D-Galactose pentaacetate inhibits glucose-stimulated insulin release, contrasting sharply with the stimulatory effects of glucose pentaacetates. This divergence underscores the role of sugar stereochemistry in cellular signaling .
  • Structural Differences: The axial C4 hydroxyl group in galactose (vs. equatorial in glucose and mannose) alters molecular interactions. This impacts enzyme binding, as seen in cholinesterase inhibition studies where hydrangenol 8-O-glucoside pentaacetate (HGP) showed non-competitive inhibition via hydrophobic interactions .
α-D-Mannose Pentaacetate vs. Fructose Pentaacetate
  • Synthesis and Stability: Fructose pentaacetate is more reactive and sensitive to atmospheric conditions, complicating handling. Mannose derivatives are comparatively stable, favoring their use in multi-step syntheses .
  • Applications: Fructose pentaacetate is less explored in drug development but has niche roles in material science. Mannose pentaacetate dominates glycobiology due to its relevance in immune-recognition pathways .

Physicochemical and Functional Comparison

Compound Melting Point (°C) Solubility Key Biological Role Primary Applications
α-D-Mannose pentaacetate Not reported Organic solvents Glycosylation intermediate Glycoconjugate synthesis
α-D-Glucose pentaacetate 107–110 CHCl₃, EtOH, acetone Insulin secretion agonist Antiviral drugs, materials
β-D-Glucose pentaacetate Similar to α-form Organic solvents Chiral synthesis precursor Catalysts, pharmaceuticals
α-D-Galactose pentaacetate Not reported Organic solvents Insulin secretion inhibitor Enzyme inhibition studies
Fructose pentaacetate Not reported Sensitive to moisture Limited biological activity Material science

Preparation Methods

Catalytic Acetylation with Cesium Fluoride

  • Procedure : D-Mannose is treated with acetic anhydride and CsF (0.5–1.0 mol%) at 0–25°C for 12–24 hours.

  • Yield : 85–92% isolated yield after crystallization.

  • Mechanism : CsF stabilizes the oxocarbenium ion intermediate, favoring α-anomer formation through stereoelectronic control.

Lewis Acid-Mediated Glycosylation

Lewis acids such as BF₃·Et₂O or HF-pyridine enable stereospecific α-mannosylation of alcohols or phenols using preacetylated mannose derivatives.

HF-Pyridine Method

  • Procedure :

    • Mannose pentaacetate is reacted with HF-pyridine to generate tetra-O-acetyl-α-D-mannopyranosyl fluoride.

    • The fluoride intermediate is coupled with alcohols/phenols in dichloromethane at 40°C.

  • Yield : 75–88% with α:β ratios >20:1.

  • Advantages : High stereospecificity; compatible with sterically hindered substrates.

Chemoenzymatic Synthesis

Enzyme-catalyzed regioselective deprotection offers a green alternative to traditional methods.

Lipase-Catalyzed Deprotection

  • Procedure :

    • Peracetylated mannose is treated with Candida antarctica lipase B (CAL-B) in acetone/water to selectively hydrolyze acetyl groups.

    • Subsequent re-acetylation under mild conditions yields α-D-mannose pentaacetate.

  • Yield : 70–80% with >95% α-purity.

  • Table 1 : Enzymatic vs. Chemical Acetylation

ParameterEnzymatic MethodChemical Method
Reaction Time (h)2412
Temperature (°C)3025
SolventAqueous acetoneAnhydrous CH₂Cl₂
α:β Ratio95:598:2

Anomerization of β-D-Mannose Pentaacetate

β-to-α anomerization is critical for recycling byproducts.

Imidazole-Promoted Anomerization

  • Procedure : β-D-Mannose pentaacetate is heated with imidazole (2 equiv.) in acetone at 60°C for 3 hours.

  • Yield : 93–95% conversion to α-anomer.

  • Mechanism : Imidazole acts as a Brønsted base, facilitating ring-opening and re-closing via oxocarbenium ion.

Industrial-Scale Production

Crystallization-Driven Purification

  • Procedure : Crude α/β mixtures are dissolved in hot ethanol and cooled to −20°C, selectively crystallizing α-D-mannose pentaacetate.

  • Purity : >99% after two recrystallizations.

  • Table 2 : Crystallization Efficiency

SolventTemperature (°C)α-Purity (%)Recovery (%)
Ethanol−209985
Acetonitrile259578

Challenges and Innovations

Anomeric Control

  • Issue : Spontaneous β-to-α mutarotation in polar solvents.

  • Solution : Use non-polar solvents (e.g., CH₂Cl₂) and low temperatures to stabilize α-anomer.

Byproduct Management

  • Beta-anomer removal : Chromatography or selective crystallization .

Q & A

Q. What are the optimal synthetic methodologies for α-D-mannose pentaacetate, and how do reaction conditions influence stereochemical outcomes?

α-D-Mannose pentaacetate is synthesized via acetylation of mannose using acetic anhydride, typically catalyzed by acids (e.g., H₂SO₄) or Lewis acids (e.g., BF₃·Et₂O) . Key variables include temperature (20–40°C), solvent polarity (e.g., dichloroethane), and catalyst loading. For example, BF₃·Et₂O enhances regioselectivity during glycosylation reactions, as shown in Friedel-Crafts condensations . Post-synthesis purification via recrystallization (using methanol or ethyl acetate) ensures >95% purity, verified by melting point analysis and TLC .

Q. How can researchers distinguish α- and β-anomers of mannose pentaacetate using spectroscopic techniques?

NMR spectroscopy is critical: the anomeric proton (C-1) of α-D-mannose pentaacetate resonates at ~6.33 ppm (doublet, J = 3–4 Hz), while the β-anomer appears at ~5.72 ppm . Crystallographic studies (e.g., single-crystal X-ray) confirm the axial orientation of the anomeric acetate group in the α-form . Mass spectrometry (ESI-MS) further validates molecular weight (390.34 g/mol) and fragmentation patterns .

Q. What are the solubility limitations of α-D-mannose pentaacetate, and how do they impact experimental design?

The compound is highly soluble in chloroform, ethyl acetate, and methanol (>150 mg/mL) but insoluble in water . This necessitates organic-phase reactions for glycosylation or derivatization. For aqueous compatibility, phase-transfer catalysts (e.g., tetrabutylammonium bromide) or co-solvents (e.g., DMSO/water mixtures) are recommended .

Q. Which analytical methods are most reliable for quantifying α-D-mannose pentaacetate in complex matrices?

HPLC (C18 column, acetonitrile/water gradient) provides robust quantification (LOD: 0.1 µg/mL) . GC-MS is suitable for volatile derivatives (e.g., trimethylsilyl ethers), while TLC (silica gel, chloroform/methanol 9:1) offers rapid purity checks . Calibration curves must account for batch-to-batch variability in acetyl group substitution .

Advanced Research Questions

Q. How does α-D-mannose pentaacetate interact with biological systems, and what mechanisms underlie its reported bioactivity?

Studies suggest antimicrobial activity via disruption of microbial cell wall synthesis, likely due to competitive inhibition of glycosidases . In cancer models, its derivatives inhibit galectin-3, a lectin involved in metastasis . Fluorescence assays (e.g., NAD(P)H monitoring) reveal dose-dependent metabolic interference in cell lines .

Q. What strategies can overcome the instability of α-D-mannose pentaacetate under basic or nucleophilic conditions?

The acetyl groups are susceptible to hydrolysis in basic media (pH > 9). To stabilize the compound:

  • Use aprotic solvents (e.g., DMF) during reactions.
  • Introduce protecting groups (e.g., benzylidene) at sensitive positions .
  • Optimize reaction times (<2 hours) to minimize degradation .

Q. How can researchers design experiments to study the equilibration of α- and β-anomers in solution?

  • Kinetic studies : Monitor anomer ratios over time via ¹H NMR (C-1 proton signals) in deuterated solvents (e.g., CDCl₃) .
  • Thermodynamic analysis : Calculate equilibrium constants (K) at varying temperatures (25–60°C) using integration of NMR peaks .
  • Catalytic effects : Test acids (e.g., p-TsOH) or bases (e.g., Et₃N) to accelerate anomerization .

Q. What are the implications of α-D-mannose pentaacetate’s chiral centers in material science applications?

The compound serves as a precursor for chiral catalysts and liquid crystals. For example, its tetra-O-pivaloyl derivative forms enantioselective coordination complexes with transition metals (e.g., Ru) for asymmetric hydrogenation . X-ray diffraction confirms helical packing in crystalline phases, relevant for photonic materials .

Q. How can computational modeling enhance the understanding of α-D-mannose pentaacetate’s conformational dynamics?

Molecular dynamics (MD) simulations (AMBER force field) predict dominant chair conformations (⁴C₁ for α-anomer) in nonpolar solvents . Density functional theory (DFT) calculates acetyl group rotational barriers (~8–12 kcal/mol), explaining steric effects in glycosylation reactions .

Q. What are the unresolved challenges in scaling up α-D-mannose pentaacetate synthesis for preclinical studies?

  • Purification bottlenecks : Chromatography is cost-prohibitive; alternative methods like antisolvent crystallization (e.g., hexane) are being explored .
  • Toxicity profiling : Limited data exist on chronic exposure; preliminary zebrafish assays indicate LC₅₀ > 500 µM, but mammalian models are pending .

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